[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
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Overview
Description
4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazine core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the chloro and methyl substituents. Common reagents used include chlorinating agents and methylating agents under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of benzothiazine derivatives on various biological pathways and their potential as therapeutic agents.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazine core can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, signal transduction, or metabolic processes.
Comparison with Similar Compounds
- [3-amino-4-chlorophenyl)-(4-methylphenyl)methanone
- 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone)
Uniqueness: The unique combination of the benzothiazine core with chloro and methyl substituents in 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3S/c1-15-8-11-19(17(3)12-15)24(27)23-14-26(18-10-9-16(2)20(25)13-18)21-6-4-5-7-22(21)30(23,28)29/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBQDUOTUYLEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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